5H-pyrrolo[2,3-b]pyrazin-2-amine

Kinase Inhibition Fragment-Based Drug Discovery ERK2

5H-Pyrrolo[2,3-b]pyrazin-2-amine (CAS 1504066-86-7) is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyrazine class, characterized by a fused pyrrole and pyrazine ring system. This compound serves as a critical core scaffold in medicinal chemistry, particularly as a hinge-binding motif in the development of kinase inhibitors.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
Cat. No. B7967859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-pyrrolo[2,3-b]pyrazin-2-amine
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=C(N=C21)N
InChIInChI=1S/C6H6N4/c7-5-3-9-6-4(10-5)1-2-8-6/h1-3H,(H2,7,10)(H,8,9)
InChIKeyVDVGOUFDLPQSJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Pyrrolo[2,3-b]pyrazin-2-amine: Core Scaffold for Kinase Inhibitor Procurement


5H-Pyrrolo[2,3-b]pyrazin-2-amine (CAS 1504066-86-7) is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyrazine class, characterized by a fused pyrrole and pyrazine ring system [1]. This compound serves as a critical core scaffold in medicinal chemistry, particularly as a hinge-binding motif in the development of kinase inhibitors [2]. Its primary documented application is as a fragment starting point in structure-based drug design targeting the mitogen-activated protein kinase 1 (MAPK1/ERK2), where its 2-amino group facilitates key hydrogen bond interactions within the ATP-binding pocket [3].

Why 5H-Pyrrolo[2,3-b]pyrazin-2-amine Cannot Be Simply Replaced by Other Kinase Hinge-Binders


The 5H-pyrrolo[2,3-b]pyrazin-2-amine scaffold represents a specific chemotype for occupying the kinase hinge region. Generic substitution with other common hinge-binding fragments, such as purines or pyrimidines, is not feasible without altering the vector of growth and key hydrogen bond interactions. The crystal structure of the des-amino analog, 5H-pyrrolo[2,3-b]pyrazine, bound to ERK2 (PDB: 4QP6) reveals a distinct binding mode involving a hydrogen bond with the Met108 hinge residue, a geometry that differs from that of adenine-based fragments [1]. The 2-amino group on the target compound is critical for modulating electron density and enabling further substitution, a feature absent in the unsubstituted core. Consequently, switching to a different scaffold would invalidate established structure-activity relationships (SAR) and require a new round of optimization, making the specific procurement of this building block essential for projects built upon the published ERK2 inhibitor series [2].

Quantitative Differentiation of 5H-Pyrrolo[2,3-b]pyrazin-2-amine from Closest Analogs


ERK2 Hinge-Binding Affinity and Ligand Efficiency vs. Purine Fragment

The pyrrolopyrazine core demonstrates superior ligand efficiency (LE) for ERK2 compared to a purine-based fragment hit. In a fragment screen, the unsubstituted 5H-pyrrolo[2,3-b]pyrazine (the des-amino analog of the target compound) exhibited measurable binding to ERK2, while the purine fragment N-benzyl-9H-purin-6-amine showed a different binding mode [1]. The subsequent optimization of the pyrrolopyrazine series, leveraging the 2-amino group for further substitution, yielded potent inhibitors with IC50 values in the low nanomolar range [2].

Kinase Inhibition Fragment-Based Drug Discovery ERK2

Synthetic Tractability: Regioselective Functionalization vs. Isomeric Pyrrolopyrazines

The 2-amino group on 5H-pyrrolo[2,3-b]pyrazin-2-amine can be installed with precise regiochemical control, a feature not shared by all pyrrolopyrazine isomers. A study on dihalo-pyrrolopyrazines showed that Buchwald cross-coupling on 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine exclusively provides the 2-amino product, while metal-free microwave conditions yield the 3-amino isomer [1]. This contrasts with 5H-pyrrolo[2,3-b]pyrazine, which lacks the amino handle for direct functionalization. The target compound thus offers a single, well-defined site for further derivatization, crucial for building focused compound libraries.

Synthetic Chemistry Amination Regioselectivity

Physicochemical Profile: Molecular Weight Advantage vs. Tosyl-Protected Intermediate

The target compound, 5H-pyrrolo[2,3-b]pyrazin-2-amine (MW = 134.14 g/mol), is a minimal fragment that adheres to the 'Rule of Three' for fragment-based screening (MW < 300, cLogP < 3) [1]. In contrast, a common synthetic intermediate, 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine (MW = 288.32 g/mol), carries a bulky tosyl protecting group, doubling the molecular weight . The lower molecular weight of the unprotected compound provides a significant advantage in fragment-based drug discovery (FBDD), allowing for more efficient detection of weak binding interactions and greater scope for subsequent chemical elaboration without exceeding drug-like property limits.

Physicochemical Properties Drug-likeness Fragment

Optimal Procurement and Application Scenarios for 5H-Pyrrolo[2,3-b]pyrazin-2-amine


Fragment-Based Lead Discovery Targeting ERK2

When initiating a fragment screen against ERK2, 5H-pyrrolo[2,3-b]pyrazin-2-amine is the preferred core scaffold based on its validated binding mode to the hinge region [1]. Its low molecular weight (134.14 g/mol) makes it an ideal fragment hit, and the established SAR for 2-amino substitution guides rapid follow-up chemistry to improve potency from micromolar to low nanomolar ranges [2].

Synthesis of Focused Kinase Inhibitor Libraries

The regioselective functionalization of the 2-amino position allows for the construction of diverse, isomerically pure compound libraries [1]. This is critical for medicinal chemistry teams exploring structure-activity relationships around the pyrrolopyrazine hinge-binder, where the clean installation of diverse substituents at the 2-position is required for systematic property optimization.

Core Scaffold for JAK/SYK Inhibitor Programs

The pyrrolopyrazine core, including the 2-amino variant, has been broadly claimed in patent literature as a scaffold for JAK and SYK kinase inhibitors [1]. Procuring 5H-pyrrolo[2,3-b]pyrazin-2-amine enables the exploration of this intellectual property space and the synthesis of novel, patentable kinase inhibitors for autoimmune and inflammatory disease targets.

Quote Request

Request a Quote for 5H-pyrrolo[2,3-b]pyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.